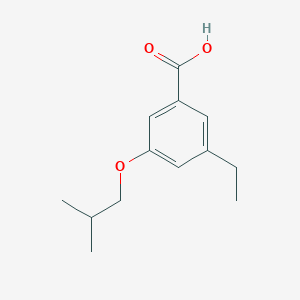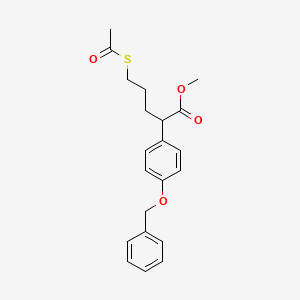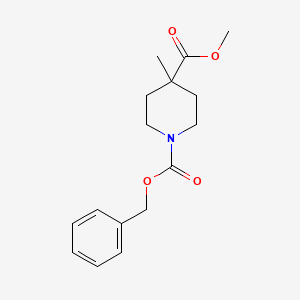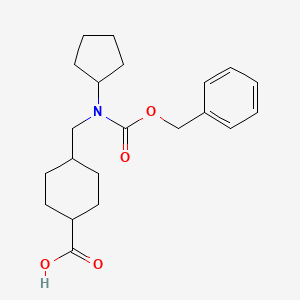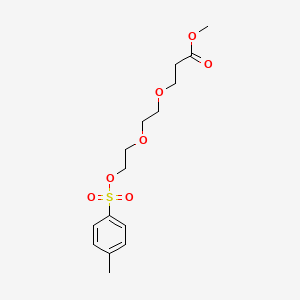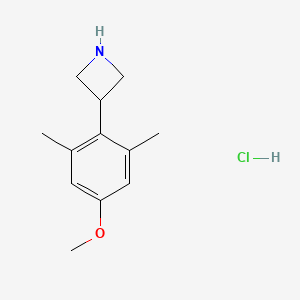
Fmoc-PEG8-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-PEG8-alcohol is a polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG8-alcohol typically involves the conjugation of Fmoc-protected amine with PEG chains. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is carried out under basic conditions, often using a base like sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is typically stored at -20°C to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-PEG8-alcohol undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Substitution: The terminal hydroxyl group can be substituted with other reactive functional groups for further derivatization.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc group removal.
Substitution: Various reagents can be used to replace the hydroxyl group, depending on the desired functional group.
Major Products Formed
Deprotection: Free amine is obtained after Fmoc group removal.
Substitution: The major products depend on the substituent introduced at the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-PEG8-alcohol is widely used as a PEG linker in organic synthesis and peptide chemistry. It facilitates the conjugation of peptides and other biomolecules, enhancing their solubility and stability .
Biology
In biological research, this compound is used to modify proteins and peptides, improving their pharmacokinetic properties and reducing immunogenicity .
Medicine
This compound is employed in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs). It helps in the targeted delivery of therapeutic agents, minimizing side effects .
Industry
In the industrial sector, this compound is used in the production of hydrogels and other polymeric materials for various applications, including tissue engineering and regenerative medicine .
Wirkmechanismus
The mechanism of action of Fmoc-PEG8-alcohol involves the deprotection of the Fmoc group under basic conditions to release the free amine. This free amine can then participate in further conjugation reactions. The PEG chain enhances the solubility and biocompatibility of the conjugated molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-PEG2-alcohol: A shorter PEG linker with similar properties but different chain length.
Fmoc-PEG8-acetic acid: Contains an acetic acid group instead of a hydroxyl group, used for different conjugation reactions.
Uniqueness
Fmoc-PEG8-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. Its terminal hydroxyl group allows for versatile derivatization, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C31H45NO10 |
|---|---|
Molekulargewicht |
591.7 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H45NO10/c33-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-32-31(34)42-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30,33H,9-25H2,(H,32,34) |
InChI-Schlüssel |
ABHUALPWHWKKRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)

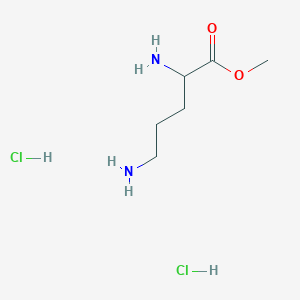
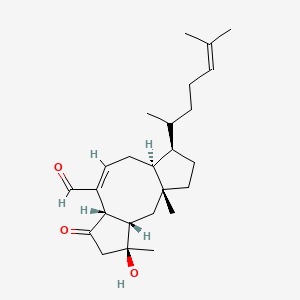
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
